molecular formula C23H24N4O5S2 B2912696 N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 392254-74-9

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2912696
CAS No.: 392254-74-9
M. Wt: 500.59
InChI Key: VEGSUPABMWKKJM-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. Key structural elements include:

  • 4-Methoxyphenyl substituent: An electron-donating group at position 2 of the thienopyrazole, influencing electronic properties and solubility.
  • Morpholine-4-sulfonyl benzamide: A sulfonamide-linked morpholine group at position 4 of the benzamide, enhancing hydrophilicity and hydrogen-bonding capacity.

This compound’s design aligns with sulfonamide-based pharmacophores, commonly explored for enzyme inhibition (e.g., carbonic anhydrase, kinase targets) due to sulfonamide’s ability to coordinate metal ions or interact with catalytic residues .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S2/c1-31-18-6-4-17(5-7-18)27-22(20-14-33-15-21(20)25-27)24-23(28)16-2-8-19(9-3-16)34(29,30)26-10-12-32-13-11-26/h2-9H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGSUPABMWKKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursors. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the morpholine-4-sulfonylbenzamide moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets within cells. The compound is known to bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases or activate specific receptors, leading to downstream effects that can alter cell behavior and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The table below compares the target compound with analogs sharing the thieno[3,4-c]pyrazole or related scaffolds:

Compound Name Core Structure Key Substituents Key Differences Reference
N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide Thieno[3,4-c]pyrazole 4-Methoxyphenyl, morpholine-4-sulfonyl benzamide Reference compound -
4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole 4-Fluorophenyl, diethylsulfamoyl benzamide Diethylsulfamoyl (vs. morpholine-sulfonyl); fluorophenyl
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole 4-Methylphenyl, bromo-substituted benzamide Bromo substituent; methylphenyl (vs. methoxyphenyl)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Triazole core (vs. thienopyrazole); difluorophenyl
1-[(N,N-Dimethylamino)benzenesulfonyl]-methoxybenzimidazoles Benzimidazole N,N-Dimethylaminosulfonyl, methoxy Benzimidazole core (vs. thienopyrazole)

Key Observations :

  • Thienopyrazole vs.
  • Sulfonamide Variations : Morpholine-sulfonyl (target) offers better solubility than diethylsulfamoyl () due to morpholine’s oxygen-rich structure. Bromo-substituted analogs () prioritize electrophilic reactivity over hydrogen-bonding .
  • Aryl Substituents : Methoxyphenyl (target) has electron-donating effects, contrasting with fluorophenyl () or methylphenyl (), which exhibit weaker electron-donating or electron-withdrawing properties .
Functional Group Impact on Physicochemical Properties
Property Target Compound 4-(Diethylsulfamoyl) Analog () 4-Bromo Analog ()
Solubility Moderate (polar morpholine) Low (hydrophobic diethyl group) Very low (bromo hydrophobicity)
Electron Effects Electron-donating (methoxy) Weak electron-withdrawing (fluoro) Electron-withdrawing (bromo)
Synthetic Complexity High (multiple coupling steps) Moderate Moderate

Biological Activity

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core fused with a benzamide structure and a morpholine sulfonyl group. The methoxyphenyl substituent enhances its lipophilicity and may contribute to its biological efficacy. The following table summarizes key structural features:

Feature Description
Core Structure Thieno[3,4-c]pyrazole
Substituents 4-Methoxyphenyl, morpholine sulfonyl
Molecular Formula C18H22N4O3S
Molecular Weight 378.45 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through modulation of specific signaling pathways. For instance, it has shown potential in downregulating the expression of oncogenes and upregulating tumor suppressor genes in vitro.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities. The morpholine moiety is particularly noted for enhancing antimicrobial efficacy against various pathogens.
  • Cannabinoid Receptor Agonism : The compound acts as an agonist for cannabinoid receptors, which may lead to anti-inflammatory effects and modulation of pain pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Binding : Its interaction with cannabinoid receptors suggests a pathway for modulating neurotransmitter release and inflammation.
  • Gene Expression Modulation : It may alter the expression levels of genes associated with cell cycle regulation and apoptosis.

Case Studies and Research Findings

A review of the literature reveals several studies highlighting the biological activity of similar compounds:

  • Anticancer Efficacy :
    • A study published in Cancer Letters demonstrated that derivatives of thieno[3,4-c]pyrazole showed potent cytotoxicity against various cancer cell lines (IC50 values ranging from 0.5 to 5 µM) .
  • Antimicrobial Activity :
    • Research published in Journal of Antimicrobial Chemotherapy reported that compounds with a morpholine moiety exhibited MIC values as low as 0.0156 µg/mL against resistant strains of Staphylococcus aureus .
  • Cannabinoid Receptor Interaction :
    • A pharmacological assessment indicated that related compounds act on CB1 and CB2 receptors with varying affinities, suggesting potential therapeutic applications in pain management .

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